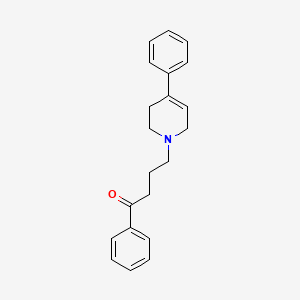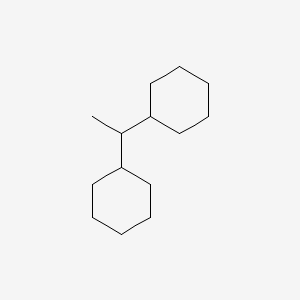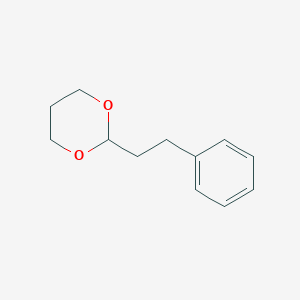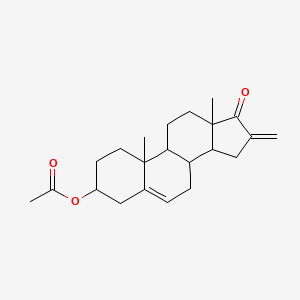
16-Methylidene-17-oxoandrost-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylidene-17-oxoandrost-5-en-3-yl acetate is a chemical compound with the molecular formula C22H30O3 and a molecular weight of 342.478 g/mol . It is a derivative of androstane, a steroid framework, and features a methylidene group at the 16th position and an acetate ester at the 3rd position.
Méthodes De Préparation
The synthesis of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the precursor androst-5-en-3β-ol-17-one. The key steps include:
Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.
Methylidene Introduction: A Wittig reaction or similar method is used to introduce the methylidene group at the 16th position.
Acetylation: The final step involves acetylation of the hydroxyl group at the 3rd position to form the acetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
16-Methylidene-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
16-Methylidene-17-oxoandrost-5-en-3-yl acetate has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential biological activities, including hormonal and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .
Comparaison Avec Des Composés Similaires
16-Methylidene-17-oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:
17-Oxoandrost-5-en-3-yl acetate: Lacks the methylidene group at the 16th position.
16α-Hydroxy-17-oxoandrost-5-en-3-yl sulfate: Features a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
16α-Hydroxydehydroepiandrosterone 3-sulfate: Contains a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
2862-68-2 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(10,13-dimethyl-16-methylidene-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-19-17-6-5-15-12-16(25-14(2)23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)24/h5,16-19H,1,6-12H2,2-4H3 |
Clé InChI |
PUCXZBGPUPYKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C)C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



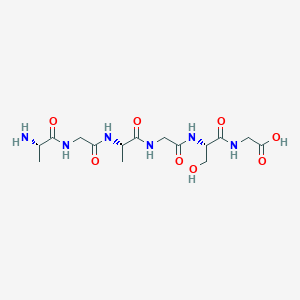


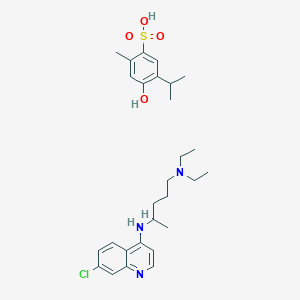


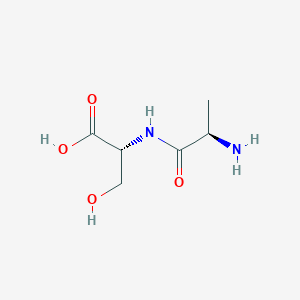

![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
